molecular formula C27H18FNO4S B2825196 [6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114852-78-6

[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No. B2825196
CAS RN: 1114852-78-6
M. Wt: 471.5
InChI Key: ZWJYPDRVMJOFFJ-UHFFFAOYSA-N
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Description

“6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound . Unfortunately, there is not much specific information available about this compound .

Scientific Research Applications

Synthesis and Structural Analysis

In the realm of organofluorine chemistry, the synthesis and structural analysis of fluorinated compounds are crucial for developing materials with novel properties. For instance, the synthesis of fluorinated benzophenones and their derivatives through iterative nucleophilic aromatic substitution demonstrates the ability to manipulate fluorine-containing compounds for desired chemical behaviors and physical properties (Woydziak et al., 2012). This approach could potentially be applied to the synthesis of complex fluorinated molecules like the one , indicating the broad applicability of fluorine chemistry in creating compounds with enhanced photostability and spectroscopic qualities.

Fluorescent Probes and Sensing Applications

Fluorinated compounds often find applications as fluorescent probes due to their unique electronic properties. The research by Tanaka et al. (2001) on benzoxazole and benzothiazole analogs for sensing magnesium and zinc cations highlights the importance of fluorophenol moieties in enhancing sensitivity and selectivity for metal ions. This suggests that fluorinated molecules, possibly including the specified compound, could be engineered for high-performance sensing applications in biological and environmental monitoring (Tanaka et al., 2001).

Antioxidant Properties

The antioxidant properties of fluorinated compounds are another area of interest. Çetinkaya et al. (2012) synthesized derivatives with bromine that showed effective antioxidant power, indicating that specific structural modifications can significantly impact the antioxidant capacity of a molecule. This suggests the potential of fluorinated compounds, including the one , to serve as potent antioxidants with applications ranging from materials science to pharmaceuticals (Çetinkaya et al., 2012).

Materials Science and Polymer Chemistry

In materials science, the incorporation of fluorinated moieties into polymers can significantly alter their properties. For example, novel species of thermally stable poly(keto ether ether amide)s were synthesized using a diamine containing keto and ether groups, demonstrating the role of fluorinated compounds in creating materials with high thermal stability and enhanced solubility (Sabbaghian et al., 2015). This indicates the potential of incorporating the specified compound into polymeric materials for advanced applications.

These examples underscore the versatility of fluorinated compounds in scientific research, spanning from chemical synthesis and sensing technologies to antioxidant properties and materials science applications. While direct information on "6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone" was not available, the discussed literature demonstrates the wide-ranging potential of similar fluorinated molecules in various scientific domains.

properties

IUPAC Name

[6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18FNO4S/c28-20-11-16-25-24(17-20)29(18-26(34(25,31)32)27(30)19-7-3-1-4-8-19)21-12-14-23(15-13-21)33-22-9-5-2-6-10-22/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJYPDRVMJOFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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